2,6-dimethoxy-N-pyridin-2-ylbenzamide

Description

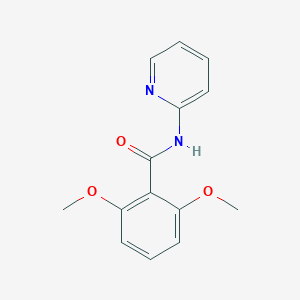

2,6-Dimethoxy-N-pyridin-2-ylbenzamide is a benzamide derivative featuring a 2,6-dimethoxy-substituted benzene ring linked via an amide bond to a pyridin-2-yl group. Its molecular formula is C₁₃H₁₃N₂O₃, with a calculated molecular weight of 259.26 g/mol (based on structural analogs and computational tools). The compound’s structure combines a lipophilic aromatic core with a nitrogen-containing heterocycle, a design frequently employed in medicinal chemistry for targeting enzymes or receptors.

Properties

CAS No. |

313976-36-2 |

|---|---|

Molecular Formula |

C14H14N2O3 |

Molecular Weight |

258.27g/mol |

IUPAC Name |

2,6-dimethoxy-N-pyridin-2-ylbenzamide |

InChI |

InChI=1S/C14H14N2O3/c1-18-10-6-5-7-11(19-2)13(10)14(17)16-12-8-3-4-9-15-12/h3-9H,1-2H3,(H,15,16,17) |

InChI Key |

UDNICHHUEUVNIA-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=N2 |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparison

The most structurally analogous compound to 2,6-dimethoxy-N-pyridin-2-ylbenzamide is 2,6-dimethoxy-N-(2-pyrimidinyl)benzamide (). Below is a detailed comparison:

Key Differences and Implications

Heterocyclic Substituent: The pyridin-2-yl group in the target compound contains one nitrogen atom in a six-membered ring, while the pyrimidin-2-yl group in the analog has two nitrogen atoms in a six-membered ring.

Molecular Weight :

- Despite identical molecular weights (259.26 g/mol), the pyrimidinyl analog’s additional nitrogen atom replaces a carbon in the heterocycle, subtly altering polarity and solubility.

Bioactivity Potential: Pyrimidine rings (as in the analog) are often associated with enhanced interactions with ATP-binding pockets in kinases due to their ability to mimic purine bases. Pyridine-based analogs (like the target compound) may prioritize interactions with hydrophobic or π-π stacking regions .

Research Findings and Limitations

- Synthetic Accessibility: Both compounds share similar synthetic routes (e.g., coupling 2,6-dimethoxybenzoic acid with aminopyridine or aminopyrimidine), but the pyrimidinyl variant may require stricter temperature control due to its higher nitrogen content .

- Data Gaps: No solubility, stability, or bioactivity data for either compound is available in the provided evidence. Further experimental studies are needed to validate theoretical comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.